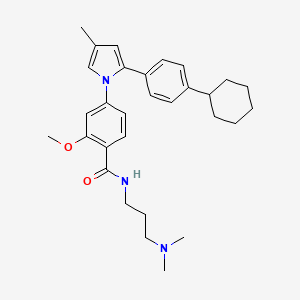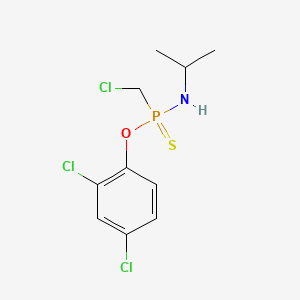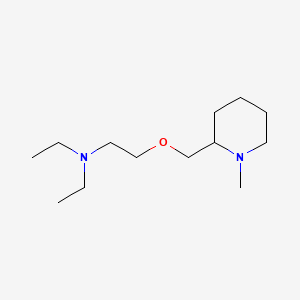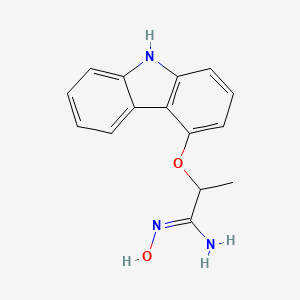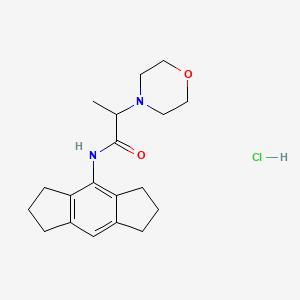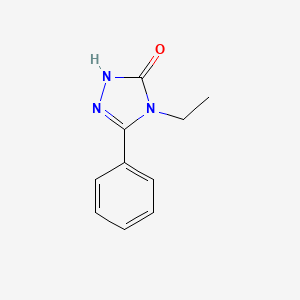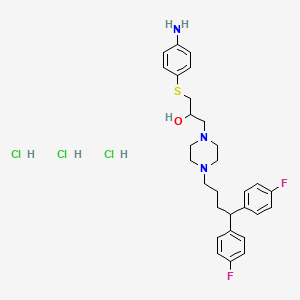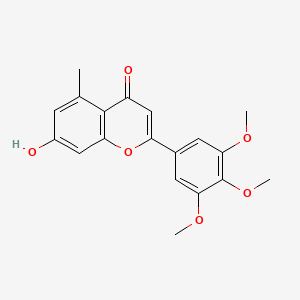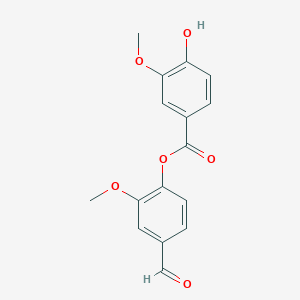
Vanillin vanillate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanillin vanillate is an ester derivative of vanillin, a well-known aromatic compound primarily responsible for the characteristic flavor and fragrance of vanilla this compound is synthesized by the esterification of vanillin with vanillic acid
準備方法
Synthetic Routes and Reaction Conditions
Vanillin vanillate can be synthesized through the esterification of vanillin with vanillic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological approaches, such as microbial fermentation, to produce vanillin and vanillic acid from renewable resources. These intermediates can then be chemically esterified to produce this compound. This method is advantageous due to its sustainability and potential for large-scale production.
化学反応の分析
Types of Reactions
Vanillin vanillate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce vanillic acid and other oxidation products.
Reduction: Reduction of this compound can yield vanillyl alcohol and other reduced derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid for nitration and bromine for halogenation.
Major Products Formed
Oxidation: Vanillic acid and other carboxylic acids.
Reduction: Vanillyl alcohol and other alcohol derivatives.
Substitution: Nitrovanillin and halovanillin derivatives.
科学的研究の応用
Vanillin vanillate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of vanillin vanillate involves its interaction with various molecular targets and pathways. It is known to exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress. Additionally, this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Its anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
類似化合物との比較
Vanillin vanillate can be compared with other similar compounds, such as:
Vanillin: The parent compound, known for its flavor and fragrance properties.
Vanillic acid: An oxidation product of vanillin, with similar antioxidant and antimicrobial properties.
Ethyl vanillin: A synthetic derivative with a stronger flavor profile than vanillin.
Vanillyl alcohol: A reduction product of vanillin, used in the synthesis of various organic compounds.
This compound is unique due to its ester linkage, which imparts different chemical and physical properties compared to its parent compounds and other derivatives.
特性
CAS番号 |
100644-89-1 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC名 |
(4-formyl-2-methoxyphenyl) 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C16H14O6/c1-20-14-8-11(4-5-12(14)18)16(19)22-13-6-3-10(9-17)7-15(13)21-2/h3-9,18H,1-2H3 |
InChIキー |
NJJAAEQSAYYXBL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=C(C=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


